Lapatinib Ditosylate is a chemical compound widely studied in scientific research for its role as a reversible, selective inhibitor of intracellular tyrosine kinase receptors. [, ] These receptors, epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), are particularly relevant in cancer research. [, ] Notably, Lapatinib Ditosylate is the active ingredient in Tykerb, a medication used to treat refractory breast cancer. []
Lapatinib ditosylate is a potent dual inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2, primarily used in the treatment of breast cancer. It is marketed under the trade name Tyverb and is particularly effective in cases that are resistant to other therapies. The compound is classified as an antineoplastic agent, specifically targeting certain types of cancer by inhibiting cell proliferation.
Lapatinib ditosylate is derived from lapatinib, which is synthesized into its ditosylate salt form to enhance its solubility and bioavailability. The compound belongs to the class of quinazoline derivatives and is categorized as a small molecule drug.
The synthesis of lapatinib ditosylate involves several key steps:
The synthesis process has been optimized to reduce genotoxic impurities and increase yield, utilizing methods such as recrystallization with dimethylformamide and acetonitrile to achieve desired purity levels .
Lapatinib ditosylate has a complex molecular structure characterized by multiple functional groups. Its chemical formula is , indicating the presence of two tosylate groups.
Lapatinib ditosylate undergoes various chemical reactions during its synthesis:
Lapatinib exerts its therapeutic effects by inhibiting the tyrosine kinase activity of both epidermal growth factor receptor and human epidermal growth factor receptor 2. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Lapatinib ditosylate is primarily used in oncology for treating breast cancer, particularly in patients with overexpression of human epidermal growth factor receptor 2. It can be administered alone or in combination with other chemotherapeutic agents like capecitabine for enhanced efficacy.
Moreover, ongoing research continues to explore its potential applications in other malignancies where similar receptor pathways are implicated, expanding its therapeutic utility beyond breast cancer .
Lapatinib ditosylate emerged as a breakthrough in targeted cancer therapy through systematic drug development efforts initiated in the late 1990s. Engineered by GlaxoSmithKline (now Novartis via asset transfer), this small molecule was specifically designed to address limitations of existing HER2-targeted biologics like trastuzumab. Its core pharmacological innovation lies in dual inhibition of two critical tyrosine kinases: Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). This bispecificity disrupts oncogenic signaling cascades—notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways—that drive tumor proliferation and survival in HER2-positive cancers [1] [7].
Key developmental milestones include:
Pharmacologically, lapatinib ditosylate overcomes trastuzumab resistance by targeting the intracellular kinase domain rather than the extracellular receptor epitope. This mechanism allows inhibition of tumor growth in trastuzumab-conditioned cell lines, establishing its role in sequential targeted therapy. Preclinical xenograft models demonstrated complete growth inhibition of HN5 and BT474 tumors at 100 mg/kg doses [1] [4] [6].
Table 1: Key Pharmacological Properties
Property | Value | Significance |
---|---|---|
Target IC50 (EGFR) | 10.8 nM | High potency against EGFR |
Target IC50 (HER2) | 9.2 nM | Superior selectivity for HER2 |
Solubility Profile | Freely soluble in DMSO; acidic media | Enhanced bioavailability via salt formation |
Plasma Protein Binding | >99% | Influences drug distribution and free fraction |
Lapatinib ditosylate (chemical name: N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(([2-(methylsulfonyl)ethyl]amino)methyl)furan-2-yl]quinazolin-4-amine bis(4-methylbenzenesulfonate)) is a structurally optimized 4-anilinoquinazoline derivative. The ditosylate salt formation critically enhances the aqueous solubility and dissolution kinetics of the parent compound, addressing the poor bioavailability of the free base [4] [7].
Core Structural Features:
Table 2: Molecular Properties
Parameter | Lapatinib Free Base | Lapatinib Ditosylate |
---|---|---|
Molecular Formula | C₂₉H₂₆ClFN₄O₄S | C₂₉H₂₆ClFN₄O₄S·2C₇H₈O₃S |
Molecular Weight | 581.06 g/mol | 925.46 g/mol |
CAS Number | 231277-92-2 | 388082-78-8 |
Salt Contribution | - | Tosylate counterions improve crystallinity |
The structure-activity relationship (SAR) reveals critical insights:
Lapatinib ditosylate (marketed as Tykerb® in US/Canada, Tyverb® in EU/Asia) achieved its first regulatory milestone with FDA accelerated approval in March 2007. This was based on phase II trial data demonstrating efficacy in trastuzumab-resistant HER2+ metastatic breast cancer. Subsequent approvals include:
Table 3: Global Regulatory Milestones
Region/Country | Approval Year | Key Indications |
---|---|---|
United States (FDA) | 2007 (2010 update) | HER2+ MBC post-anthracycline/taxane/trastuzumab; HR+/HER2+ MBC with letrozole |
European Union (EMA) | 2008 | HER2+ advanced/metastatic breast cancer |
Japan (PMDA) | 2011 | HER2+ metastatic breast cancer |
India | Post-2013* | Marketed post-patent restructuring |
Patent status: India's Intellectual Property Appellate Board revoked formulation patent in 2013 while upholding base compound patent [1] [3]
The compound's adoption reflects regional cancer epidemiology and healthcare infrastructure:
Regulatory pathways evolved significantly during lapatinib's development:
Table 4: Global Market Growth Projections
Region | 2023 Market Size (USD Million) | Projected 2032 Market Size (USD Million) | CAGR (%) |
---|---|---|---|
North America | 68 | 105 | 5.0 |
Europe | 42 | 65 | 4.8 |
Asia-Pacific | 32 | 65 | 8.2 |
Rest of World | 8 | 15 | 7.1 |
Data synthesized from market analysis reports [2]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7